molecular formula C20H20F2N2O2 B3007698 2-Fluoro-N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]benzamide CAS No. 1421513-25-8

2-Fluoro-N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]benzamide

Cat. No.: B3007698
CAS No.: 1421513-25-8
M. Wt: 358.389
InChI Key: JFSIITDIHMCLAT-UHFFFAOYSA-N
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Description

2-Fluoro-N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]benzamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of fluorine atoms and a pyrrolidinone ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrrolidinone ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorine atoms: Fluorination can be performed using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Coupling reactions: The final step involves coupling the fluorinated pyrrolidinone with a benzamide derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium azide in DMF (dimethylformamide).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with azide or other nucleophiles.

Scientific Research Applications

2-Fluoro-N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]benzamide involves its interaction with specific molecular targets. The fluorine atoms and pyrrolidinone ring may enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and require further investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-N-[3-(3-chlorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]benzamide
  • 2-Fluoro-N-[3-(3-bromophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]benzamide

Uniqueness

2-Fluoro-N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]benzamide is unique due to the presence of multiple fluorine atoms, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atoms can enhance its metabolic stability, binding affinity, and overall efficacy in various applications.

Properties

IUPAC Name

2-fluoro-N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N2O2/c21-15-6-3-5-14(11-15)12-16(24-10-4-9-19(24)25)13-23-20(26)17-7-1-2-8-18(17)22/h1-3,5-8,11,16H,4,9-10,12-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSIITDIHMCLAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C(CC2=CC(=CC=C2)F)CNC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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